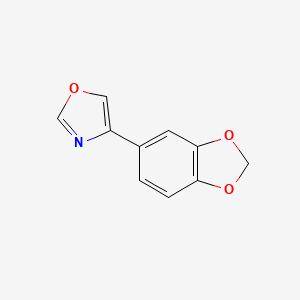
4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole is an organic compound that features a benzodioxole moiety fused to an oxazole ring. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with an amine to form an amide intermediate, which is then cyclized under dehydrating conditions to yield the oxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole: shares structural similarities with other benzodioxole derivatives and oxazole compounds.
N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide: This compound has shown efficacy in tumor cells under glucose starvation conditions.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their antiproliferative activity against various cancer cell lines.
Uniqueness
The uniqueness of this compound lies in its combined benzodioxole and oxazole moieties, which confer distinct electronic and steric properties, making it a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-2-9-10(14-6-13-9)3-7(1)8-4-12-5-11-8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUPQXOIARBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

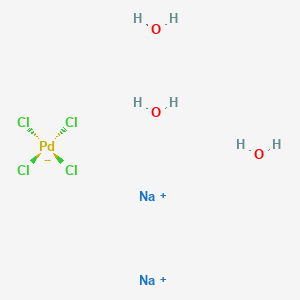
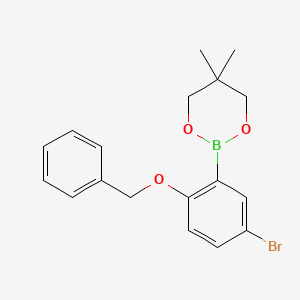
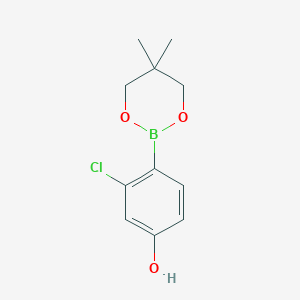

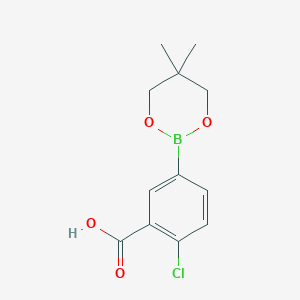
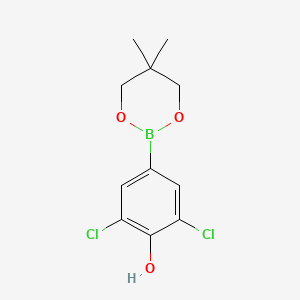
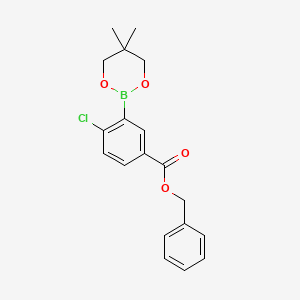

![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
![tert-butyl 3-{[1,1'-biphenyl]-4-yl}-4-(4-phenoxybenzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6363156.png)
![N-{2-[5-Fluoro-2-(pyridin-2-yl)-1H-indol-3-yl]ethyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363157.png)
![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)
